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Compound of Interest

Compound Name: R1498

Cat. No.: B15494717

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor R1498 with the
established multi-kinase inhibitor, sorafenib. The information presented is based on publicly
available experimental data, offering an objective overview of their respective selectivity and
specificity profiles to aid in research and drug development decisions.

Executive Summary

R1498 is a potent, orally active multi-kinase inhibitor that primarily targets pathways involved in
angiogenesis and mitosis.[1][2] Its unique kinase inhibition profile demonstrates a balance
between efficacy and tolerability, showing superior performance over sorafenib in preclinical
models of hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] This guide details the
guantitative kinase inhibition data for R1498 and sorafenib, outlines the experimental
methodologies used for their characterization, and visualizes the key signaling pathways
affected.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data for the kinase inhibition profiles of R1498
and sorafenib.

Table 1: R1498 Kinase Inhibition Profile
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Target Kinase Method IC50 / Kd (nM) Reference
VEGFR2 Z-lyte 25+6 [1]12]
Aurora A Z-lyte 674 [1][2]
Aurora B Z-lyte 167 + 13 [1112]
ABL1 (E255K) KINOMEScan 13 [1]
ABL1 (non-

ohosphorylated) KINOMEScan 22 [1]
CAMK1D KINOMEScan 150 [1]
CAMK2A KINOMEScan 140 [1]
CAMK2B KINOMEScan 120 [1]
CAMK2D KINOMEScan 120 [1]
CAMK2G KINOMEScan 120 [1]
CHEK2 KINOMEScan 110 [1]
CSF1R KINOMEScan 66 [1]
DDR1 KINOMEScan 120 [1]
FLT3 KINOMEScan 72 [1]
FLT4 (VEGFR3) KINOMEScan 23 [1]
GAK KINOMEScan 130 [1]
KIT KINOMEScan 44 [1]
LCK KINOMEScan 160 [1]
LYN KINOMEScan 180 [1]
MAPK14 (p38a) KINOMEScan 170 [1]
PDGFRB KINOMEScan 48 [1]
RET KINOMEScan 26 [1]
SRC KINOMEScan 190 [1]
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TRKA (NTRK1) KINOMEScan 40 [1]
TRKB (NTRK2) KINOMEScan 32 [1]
TRKC (NTRK3) KINOMEScan 28 [1]

Note: The KINOMEScan® data represents kinases with a dissociation constant (Kd) of less

than 0.2 uM as reported in the source publication.[1]

Table 2: Sorafenib Kinase Inhibition Profile

Target Kinase IC50 (nM)
Raf-1 6
B-Raf 22
B-Raf (V600E) 38
VEGFR-1 26
VEGFR-2 90
VEGFR-3 20
PDGFR-3 57
c-Kit 68
Flt-3 58
RET 43

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Kinase Inhibition Assays

KINOMEscan® Profiling
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The kinase selectivity of R1498 was determined using the KINOMEscan® platform
(DiscoverX). This method is a competition-based affinity binding assay. The kinase of interest is
tagged with a DNA label and incubated with an immobilized ligand that binds to the active site.
The test compound (R1498) is added to the reaction. If the test compound binds to the kinase,
it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to
the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The results
are reported as the dissociation constant (Kd), which reflects the binding affinity of the
compound to the kinase.

Z-lyte™ Kinase Assay

The inhibitory activity of R1498 against specific kinases such as VEGFR2, Aurora A, and
Aurora B was determined using the Z-lyte™ kinase assay (Invitrogen). This assay is based on
fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is
phosphorylated by the kinase in the presence of ATP. A development reagent containing a site-
specific protease is then added, which cleaves the phosphorylated substrate, disrupting the
FRET and leading to a change in the fluorescence emission ratio. The inhibitory effect of the
compound is determined by measuring the extent of substrate phosphorylation in the presence
of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required
to reduce enzyme activity by 50%, is then calculated.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the key signaling pathways targeted by R1498 and a typical
experimental workflow for assessing kinase inhibitor selectivity.
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Caption: Signaling pathways targeted by R1498.
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Kinase Inhibitor Selectivity Profiling Workflow
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Caption: Experimental workflow for kinase selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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